molecular formula C22H26O3 B14678408 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)- CAS No. 33911-28-3

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-

Cat. No.: B14678408
CAS No.: 33911-28-3
M. Wt: 338.4 g/mol
InChI Key: SSUJIHXQXFBEJN-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester, (-)-(E)-, also known as Resmethrin, is a synthetic pyrethroid insecticide. It is widely used for controlling a variety of insects in both agricultural and residential settings. This compound is known for its high efficacy and relatively low toxicity to mammals, making it a popular choice for pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester involves several steps:

    Formation of the cyclopropane ring: This is typically achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the 2,2-dimethyl-3-(2-methylpropenyl) group: This step involves the alkylation of the cyclopropane ring with the appropriate alkyl halide under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid with (5-benzyl-3-furyl)methanol in the presence of a suitable dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol or the alkene into an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various esters, amides

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, (5-benzyl-3-furyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of pyrethroids and their environmental impact.

    Biology: Investigated for its effects on insect physiology and its potential as a tool for studying insecticide resistance.

    Medicine: Explored for its potential use in developing new insecticides with lower toxicity to humans.

    Industry: Applied in the formulation of various pest control products.

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal repolarization of the nerve cell membrane. This leads to paralysis and eventual death of the insect. The molecular targets are primarily the sodium channels, and the pathways involved include disruption of normal nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • Permethrin
  • Cypermethrin
  • Deltamethrin

Comparison

  • Efficacy : Resmethrin is highly effective against a broad spectrum of insects, similar to other pyrethroids.
  • Toxicity : It has relatively low toxicity to mammals compared to some other pyrethroids.
  • Stability : Resmethrin is less stable in sunlight compared to compounds like Permethrin, which affects its persistence in the environment.

Properties

CAS No.

33911-28-3

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(5-benzylfuran-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C22H26O3/c1-15(2)12-19-20(22(19,3)4)21(23)24-14-18-11-10-17(25-18)13-16-8-6-5-7-9-16/h5-12,19-20H,13-14H2,1-4H3/t19-,20+/m1/s1

InChI Key

SSUJIHXQXFBEJN-UXHICEINSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.